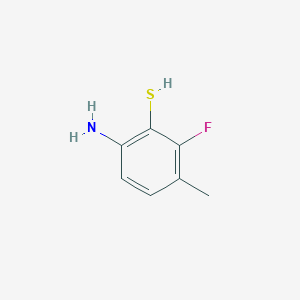![molecular formula C9H9NO B161530 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 129893-31-8](/img/structure/B161530.png)
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Descripción general
Descripción
“7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO. It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The process used Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Aplicaciones Científicas De Investigación
Pharmaceutical Research
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is primarily utilized in pharmaceutical research. This compound has been identified as a key component in the synthesis of various pharmaceuticals, notably as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are noteworthy, with the acrolein route showing a promising yield of up to 87.4%, indicating its potential for large-scale production (Fu Chun, 2007).
Chemical Synthesis and Structural Analysis
This compound also plays a significant role in chemical synthesis and structural studies. Its derivatives have been synthesized through various reactions, demonstrating the compound's versatility in creating diverse chemical structures. For instance, its reaction with nucleophiles leads to various substituted derivatives (T. Goto et al., 1991). Furthermore, the molecular and crystal structures of its derivatives have been extensively studied, providing insights into their physical and chemical properties (A. Moustafa & A. S. Girgis, 2007).
Biological Activity Studies
The compound has shown various biological activities, including antiulcer and anticancer properties. Its synthesis has been explored through multiple methods, reflecting its significance in developing therapeutically relevant compounds (Chen Li-gong, 2004).
Green Chemistry Applications
There has been a focus on developing eco-friendly synthesis methods for this compound. For example, a manganese-catalyzed oxidation process in water has been employed for synthesizing its analogs, highlighting the move towards more sustainable and less harmful chemical processes (Lanhui Ren et al., 2015).
Advanced Materials Research
Research into new synthetic routes for this compound has implications in the field of advanced materials. An efficient route using commercially available materials has been developed, indicating its potential for widespread application in various industrial sectors (J. Zhou et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
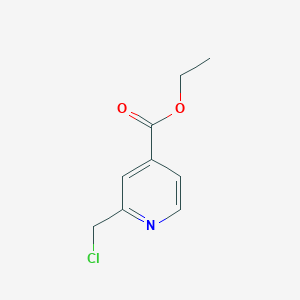
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)

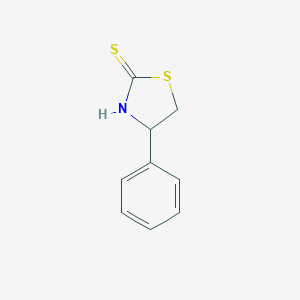
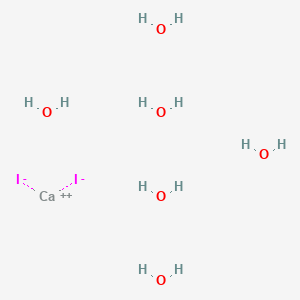
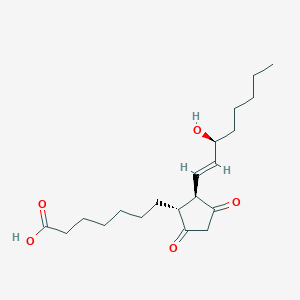

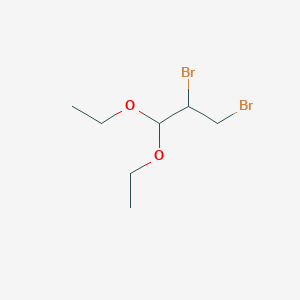
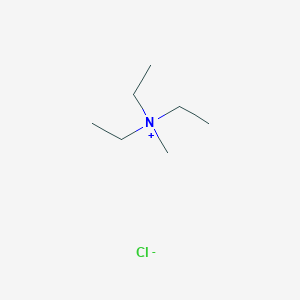
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)

